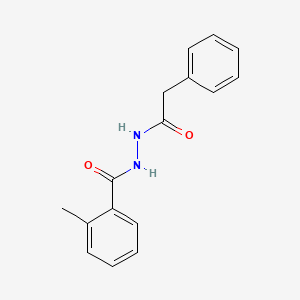
N-cyclopropyl-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide (CDHC) is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. CDHC is a hydrazine derivative that has been synthesized using a specific method.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide is not fully understood. However, studies have suggested that it may act by inhibiting the growth of cancer cells through the induction of apoptosis. N-cyclopropyl-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has also been found to inhibit the activity of acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
N-cyclopropyl-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been found to exhibit various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N-cyclopropyl-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has also been found to inhibit the growth of fungi by disrupting the cell membrane and inhibiting the synthesis of ergosterol. In addition, N-cyclopropyl-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been shown to inhibit the replication of the hepatitis C virus by inhibiting the activity of the NS5B polymerase.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has several advantages and limitations for lab experiments. One of the advantages is its broad spectrum of activity against various diseases. N-cyclopropyl-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide is also relatively easy to synthesize and purify, making it a cost-effective compound for research. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyl-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide. One of the directions is to investigate its potential as an anticancer agent in vivo. Another direction is to study its effects on other viruses, such as HIV and influenza. In addition, future research could focus on improving the solubility of N-cyclopropyl-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide to enhance its efficacy in vivo.
Conclusion
In conclusion, N-cyclopropyl-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. It has been found to exhibit anticancer, antifungal, and antiviral activities, and has been studied for its potential use as an anti-inflammatory agent and as an inhibitor of the enzyme acetylcholinesterase. N-cyclopropyl-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesemethoden
N-cyclopropyl-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide can be synthesized using a specific method that involves the reaction between 3,5-dimethoxybenzoylhydrazine and cyclopropyl isothiocyanate. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained after purification by column chromatography. The yield of the product is around 60%.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has been studied extensively for its potential applications in various fields. It has been found to exhibit anticancer, antifungal, and antiviral activities. N-cyclopropyl-2-(3,5-dimethoxybenzoyl)hydrazinecarbothioamide has also been studied for its potential use as an anti-inflammatory agent and as an inhibitor of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-[(3,5-dimethoxybenzoyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-18-10-5-8(6-11(7-10)19-2)12(17)15-16-13(20)14-9-3-4-9/h5-7,9H,3-4H2,1-2H3,(H,15,17)(H2,14,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTYNAXUACRLSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NNC(=S)NC2CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796354 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746195.png)


![6-{[4-(dimethylamino)-6-(isobutylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5746216.png)
![4-{[3-(2-thienyl)acryloyl]amino}benzamide](/img/structure/B5746217.png)
![N-[4-(aminocarbonyl)phenyl]-2-nitrobenzamide](/img/structure/B5746218.png)



![N-[2-(4-chlorophenoxy)ethyl]benzamide](/img/structure/B5746250.png)

![N-(4-acetylphenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5746260.png)
![3-{3-[(2-thienylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5746264.png)